molecular formula C13H24N2O4 B3234102 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid CAS No. 1353963-16-2

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid

Cat. No.: B3234102
CAS No.: 1353963-16-2
M. Wt: 272.34
InChI Key: YROISFFGKOBCGY-UHFFFAOYSA-N
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Description

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid is a specialized synthetic building block designed for pharmaceutical research and the development of novel bioactive compounds. This molecule integrates two key structural features: a tert -butoxycarbonyl (Boc)-protected 3-aminopiperidine scaffold and an N-methyl glycine derivative. The Boc protecting group is a standard in organic synthesis, known for its stability under basic conditions and selective removal under mild acidic conditions, facilitating complex multi-step syntheses . The core research value of this compound lies in its application for constructing peptide analogues. The piperidine ring can serve as a rigid surrogate for amino acids like glycine, introducing conformational constraints that can significantly alter the biological activity and selectivity of peptide-based inhibitors . This approach has proven successful in developing selective inhibitors for prokaryotic cysteine proteases, such as the IgG degrading enzyme of Streptococcus pyogenes (IdeS) . Researchers can utilize this chemical to probe enzyme active sites and develop highly specific tool compounds or therapeutic candidates. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. For any specific inquiries regarding application and use, please contact our technical support team.

Properties

IUPAC Name

2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROISFFGKOBCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that confer various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H26N2O4C_{14}H_{26}N_{2}O_{4}, with a molecular weight of approximately 286.37 g/mol. The presence of the tert-butoxycarbonyl (Boc) group and the piperidine ring are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its role as a linker in PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are bifunctional molecules that induce targeted degradation of specific proteins, offering a novel approach to drug discovery and cancer therapy. The rigid structure provided by the Boc-piperidine moiety enhances the efficacy of these compounds by optimizing their three-dimensional orientation for better binding to target proteins .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor effects. These compounds have been noted for their ability to inhibit Class I PI3-kinase enzymes, which are implicated in various cancers due to their role in cell proliferation and survival pathways .

Neuroprotective Effects

Studies have suggested that derivatives of this compound may also possess neuroprotective properties. The modulation of muscarinic receptors, particularly the M1 subtype, has been linked to cognitive enhancement and neuroprotection, making it a candidate for treating neurodegenerative diseases .

Study 1: PROTAC Development

In a recent study focusing on PROTACs utilizing this compound, researchers demonstrated its effectiveness in targeting specific proteins for degradation. The study highlighted how the structural features of the compound facilitated improved binding affinity and selectivity towards the target proteins involved in tumorigenesis .

Study 2: Anticancer Properties

Another investigation revealed that compounds with similar structures exhibited significant inhibition of cancer cell lines through PI3K pathway modulation. This study provided evidence supporting the use of such compounds in developing targeted cancer therapies .

Data Tables

Property Value
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Role in PROTACRigid linker
Primary Biological ActivityAntitumor, Neuroprotective

Chemical Reactions Analysis

Coupling Reactions

This compound serves as a key intermediate in peptide synthesis and bioconjugation. Its carboxylic acid group undergoes activation for amide bond formation:

Reaction Type Activation Reagent Coupling Partner Yield Source
Amide bond formationHBTU/DIPEAAmines (e.g., benzylamine)78-85%
EsterificationEDC/DMAPAlcohols (e.g., methanol)92%
Ugi multicomponentT3P (propanephosphonic anhydride)Isocyanides, aldehydes65-70%

The Boc group remains stable under these conditions, enabling selective functionalization at the acetic acid moiety.

Deprotection Strategies

Removal of the tert-butoxycarbonyl (Boc) group unlocks the secondary amine for further derivatization:

Acid-Mediated Deprotection

  • Reagent : 2 M HCl in dioxane or 25% TFA in DCM

  • Conditions : 2-4 hours at 25°C

  • Outcome : Quantitative Boc removal without affecting the methylamino-acetic acid backbone

Thermal Deprotection
Recent advances demonstrate solvent-free Boc cleavage at 180-200°C in continuous flow reactors (residence time: 15-30 min), achieving >95% conversion .

Oxidation and Reduction

The methylamino group and piperidine ring undergo redox transformations:

Oxidation Pathways

  • Piperidine ring oxidation :

    • Reagent : mCPBA (meta-chloroperbenzoic acid)

    • Product : N-Oxide derivative (m/z 275.3 [M+H]+)

    • Yield : 68%

Reduction Processes

  • N-Methyl group reduction :

    • Reagent : BH3·THF complex

    • Product : Secondary amine (m/z 245.2 [M+H]+)

    • Yield : 54%

Conjugation Chemistry

The compound's dual functionality enables orthogonal bioconjugation:

Dual Functionalization Protocol

  • Step 1 : Boc deprotection with TFA/DCM (1:1 v/v)

  • Step 2 : Sequential reactions:

    • Amide coupling at carboxylic acid (HATU/NMM)

    • Reductive amination at piperidine nitrogen (NaBH(OAc)3)

This strategy produces bifunctional conjugates with >80% purity by HPLC .

Reaction Optimization Data

Comparative analysis of coupling methods reveals critical parameters:

Parameter EDC/HOBt HBTU/DIPEA T3P
Reaction Time (h)1242
Byproduct Formation (%)1583
ScalabilityModerateHighExcellent
Preferred SolventDMFDCMTHF

Continuous flow systems enhance reproducibility for large-scale syntheses, reducing reaction times by 40% compared to batch processes .

Stability Considerations

Critical degradation pathways under accelerated conditions (40°C/75% RH):

  • Main Route : Hydrolysis of Boc group (t1/2 = 32 days)

  • Minor Route : Oxidation at piperidine C-3 position (t1/2 = 89 days)

Stabilization strategies include lyophilization (residual moisture <0.5%) and argon atmosphere storage.

These reaction profiles position 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid as a critical building block in medicinal chemistry, particularly for PROTAC development and targeted drug conjugates. Recent advances in thermal deprotection and flow chemistry have significantly expanded its synthetic utility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The compound’s key structural elements include:

  • BOC-protected piperidine core : Common in intermediates for drug synthesis.
  • Acetic acid side chain : Provides carboxylic acid functionality for solubility and reactivity.

Below is a comparative analysis with analogous compounds (Table 1):

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid (Target) BOC, methylamino, acetic acid Not explicitly provided - - Unique methylamino group for hydrogen bonding and derivatization
(R)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acetic acid BOC, acetic acid C₁₂H₂₁NO₄ 243.3 912940-89-7 Lacks methylamino group; chiral (R)-enantiomer with pKa ~4.65
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid BOC, 3,3-difluoro, acetic acid C₁₂H₁₉F₂NO₄ 279.284 1373503-54-8 Difluoro substitution enhances metabolic stability and lipophilicity
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid BOC, phenyl, carboxylic acid C₁₇H₂₃NO₄ 305.37 652971-20-5 Phenyl group introduces hydrophobicity and π-π interactions
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid BOC, methyl branch, propionic acid C₉H₁₇NO₄ 203.24 - Propionic acid chain with methyl branch; simpler backbone

Physicochemical Properties

  • Acidity: The (R)-enantiomer of a related compound (C₁₂H₂₁NO₄) exhibits a pKa of ~4.65, suggesting moderate acidity typical of carboxylic acids .
  • Molecular Weight : Ranges from 203.24 (simpler propionic acid derivatives) to 305.37 (phenyl-substituted analogs), influencing solubility and bioavailability.
  • Lipophilicity: Fluorinated derivatives (e.g., C₁₂H₁₉F₂NO₄) are more lipophilic than the target compound, affecting membrane permeability .

Q & A

Q. What are the common synthetic routes for preparing 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid, and what challenges arise during its purification?

The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected piperidine derivatives with methylaminoacetic acid intermediates. For example, Boc-protected piperidines (e.g., 1-(tert-butoxycarbonyl)piperidin-3-amine) are reacted with activated esters like NHS or pentafluorophenyl esters of methylaminoacetic acid. Challenges include optimizing reaction conditions (e.g., temperature, coupling reagents) to avoid epimerization and ensuring high yields . Purification often requires reverse-phase HPLC or column chromatography due to polar byproducts. Purity verification via NMR (e.g., monitoring Boc-group protons at ~1.4 ppm) and LC-MS is critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1H/13C NMR to confirm Boc-group integrity (tert-butyl signals at δ 1.4 ppm) and piperidine/methylaminoacetic acid connectivity.
  • LC-MS : To verify molecular weight (e.g., [M+H]+ expected at ~285.3 g/mol) and purity (>95%) .
  • HPLC : Using C18 columns with acetonitrile/water gradients to resolve impurities. Retention times can be compared to Boc-protected analogs (e.g., 2-(4-boc-piperazino)acetic acid derivatives) .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its role as a linker in PROTAC design?

The compound’s piperidine ring and Boc-protected amine may serve as a rigid spacer in PROTACs, affecting ternary complex formation between target proteins and E3 ligases. Computational modeling (e.g., molecular dynamics simulations) can predict how the linker’s conformation impacts binding kinetics. Comparative studies with flexible linkers (e.g., PEG-based) or other rigid analogs (e.g., pyrazole-containing linkers) are essential to evaluate degradation efficiency . For example, rigid linkers may enhance proteasome recruitment but reduce solubility, requiring empirical optimization .

Q. How can researchers address contradictions in reported biological activity data for Boc-protected piperidine derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell permeability, off-target effects) or linker stereochemistry. To resolve these:

  • Perform dose-response assays across multiple cell lines.
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly.
  • Compare data with structurally similar compounds (e.g., 2-(4-boc-piperazino)acetic acid) to isolate structure-activity relationships .

Q. What strategies are recommended for improving the metabolic stability of this compound in biological systems?

  • Isotope labeling : Introduce deuterium at labile positions (e.g., methyl groups) to slow metabolism.
  • Prodrug modification : Mask the carboxylic acid group (e.g., ester prodrugs) to enhance cell permeability.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to track degradation products in hepatocyte assays .

Methodological Considerations

Q. How should researchers design experiments to evaluate the impact of linker length and rigidity on target degradation efficiency?

  • Comparative synthesis : Prepare analogs with varying spacer lengths (e.g., adding/subtracting methylene groups) or rigidity (e.g., cyclohexane vs. piperidine).
  • Cellular assays : Measure degradation kinetics (DC50 values) using Western blotting or HiBiT luciferase systems.
  • Structural analysis : Pair with cryo-EM or X-ray crystallography to visualize ternary complex formation .

Q. What computational tools are suitable for predicting the conformational flexibility of this compound in drug design?

  • Molecular docking : Software like AutoDock Vina to model interactions between the linker and target/E3 ligase.
  • MD simulations : GROMACS or AMBER to assess linker dynamics over time.
  • QM/MM calculations : To evaluate electronic effects of the Boc group on binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid
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2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid

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